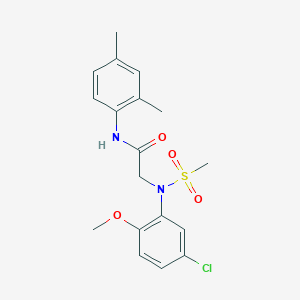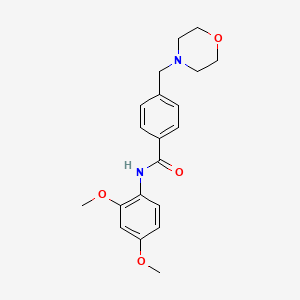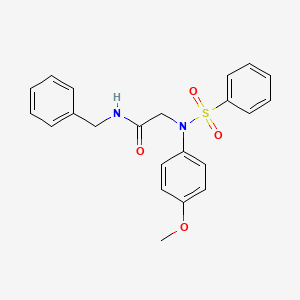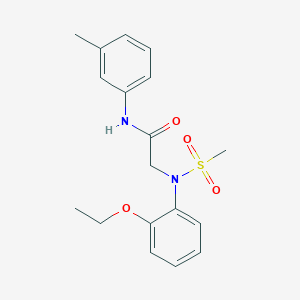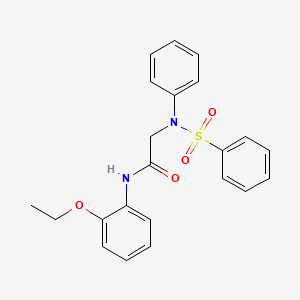
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, a group of compounds that have been used as antibacterial agents. However, DIDS is not used as a drug due to its low selectivity and potential side effects. Instead, it is used as a research tool to study the mechanisms of ion transport, cell signaling, and membrane protein function.
Wirkmechanismus
DIDS acts as an inhibitor of chloride channels and anion exchangers. It binds to a specific site on the protein, causing a conformational change that blocks the flow of ions across the membrane. DIDS has been shown to be a non-competitive inhibitor, meaning that it does not compete with the substrate for binding to the protein.
Biochemical and Physiological Effects
DIDS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels in red blood cells, leading to an increase in cell volume. DIDS has also been shown to inhibit the activity of the AE1 anion exchanger, which is important in regulating acid-base balance in the body. DIDS has been shown to inhibit the activity of the CFTR chloride channel, which is important in regulating fluid secretion in the lungs and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages as a research tool. It is a highly specific inhibitor of chloride channels and anion exchangers, making it useful for studying the function of these proteins. DIDS is also relatively easy to use and has a long shelf life. However, DIDS has some limitations as well. It is not very selective, meaning that it can inhibit the activity of multiple proteins. DIDS can also have non-specific effects on cell function, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving DIDS. One area of interest is the development of more selective inhibitors of chloride channels and anion exchangers. This could lead to the development of new drugs for the treatment of diseases such as cystic fibrosis and hypertension. Another area of interest is the use of DIDS as a research tool to study the function of other membrane proteins, such as transporters and ion channels. Finally, there is interest in using DIDS to study the role of ion transport in various physiological processes, such as cell volume regulation and acid-base balance.
Wissenschaftliche Forschungsanwendungen
DIDS has been used in a wide range of scientific research applications. It has been used to study the mechanisms of ion transport in various cell types, including red blood cells, neurons, and epithelial cells. DIDS has been shown to inhibit the activity of chloride channels, which are important in regulating cell volume and fluid secretion. DIDS has also been used to study the function of membrane proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the anion exchanger (AE1).
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-9-5-10(16)7-11(6-9)17-22(18,19)12-1-2-13-14(8-12)21-4-3-20-13/h1-2,5-8,17H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWTIUQUYSFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




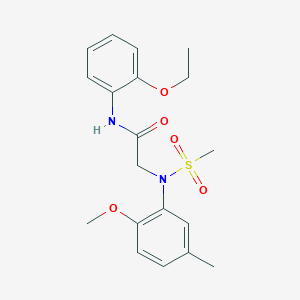
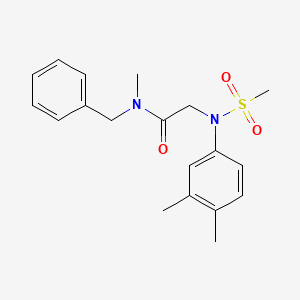
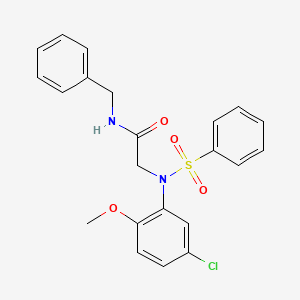

![N-(2,5-dimethoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3451630.png)


